

Unveiling DM51 Impurity 1: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: DM51 Impurity 1

Cat. No.: B15559331

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This technical guide provides a comprehensive overview of **DM51 Impurity 1**, a substance of interest for researchers, scientists, and professionals involved in drug development. This document outlines the chemical identity of the impurity, its relationship to the maytansinoid class of compounds, and general methodologies for its analysis.

Chemical Identity and Properties of DM51 Impurity 1

DM51 Impurity 1 has been identified with the following nomenclature and properties, providing a foundational understanding for its characterization and analysis.

International Union of Pure and Applied Chemistry (IUPAC) Name:

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1^{10,14}.0^{3,5}]hexacos-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate[1].

Table 1: Physicochemical Properties of **DM51 Impurity 1**

Property	Value	Source
Molecular Formula	C ₃₈ H ₅₄ ClN ₃ O ₁₀ S	[2]
Molecular Weight	780.4 g/mol	[2]

Reference standards for **DM51 Impurity 1** are available from commercial suppliers, which are crucial for the development and validation of analytical methods for its quantification[2].

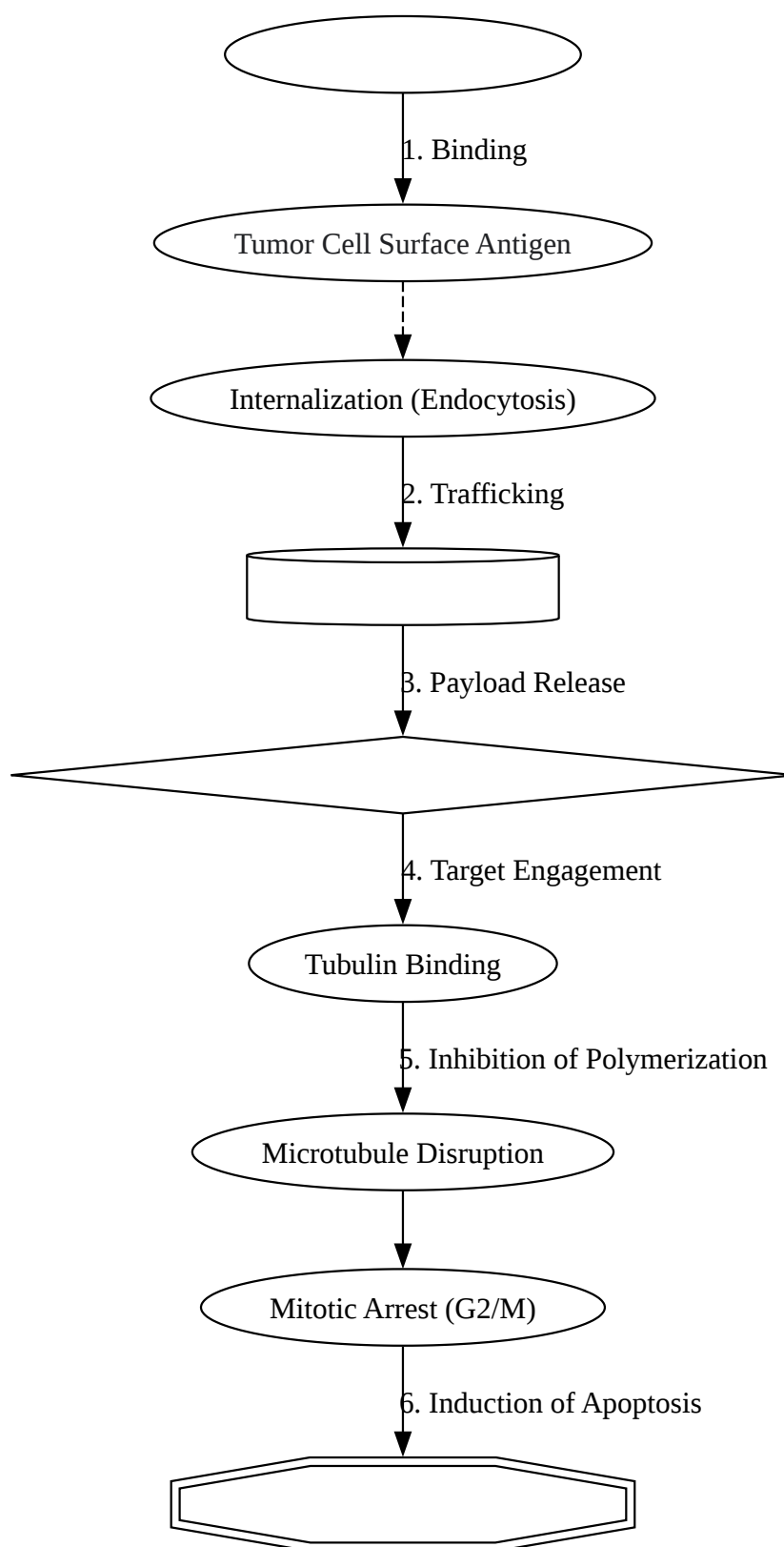
Context: DM51 and the Maytansinoid Class

DM51 is classified as a maytansinoid. Maytansinoids are potent microtubule-targeting agents that inhibit the proliferation of cells by inducing mitotic arrest[3][4]. Their high cytotoxicity has made them valuable payloads for antibody-drug conjugates (ADCs), a class of targeted cancer therapeutics[3].

Mechanism of Action of Maytansinoid ADCs

The general mechanism of action for maytansinoid ADCs involves a multi-step process that delivers the cytotoxic payload directly to cancer cells.

- **Binding and Internalization:** The antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell. This binding triggers the internalization of the ADC-antigen complex into the cell[5].
- **Intracellular Trafficking and Payload Release:** Once inside the cell, the ADC is transported to lysosomes. Within the acidic environment of the lysosome, the ADC is degraded, leading to the release of the maytansinoid payload[1][5].
- **Microtubule Disruption and Apoptosis:** The released maytansinoid binds to tubulin, a key component of microtubules. This binding disrupts microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis)[6][7].



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Experimental Protocols for Impurity Analysis

While specific quantitative data for **DM51 Impurity 1** in drug substance or product batches are not publicly available, the following sections outline representative experimental protocols for the analysis of maytansinoid impurities based on established methods for related compounds such as DM1 and DM4. These protocols serve as a starting point for developing and validating a specific method for **DM51 Impurity 1**.

Quantification of Maytansinoid Impurities by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying trace-level impurities in complex matrices.

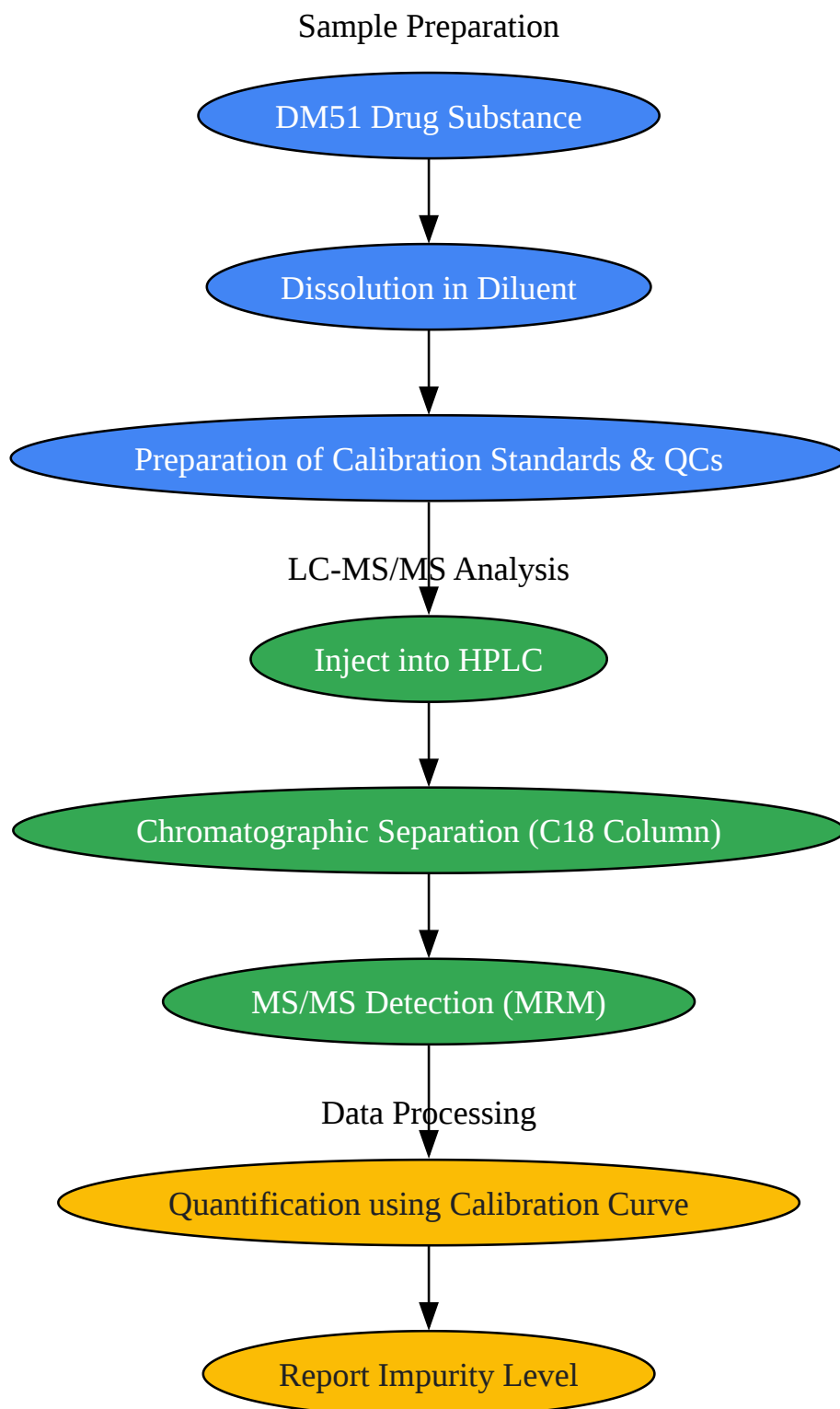
Table 2: Representative LC-MS/MS Parameters for Maytansinoid Analysis

Parameter	Condition
Liquid Chromatography	
Column	C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Optimized for separation of DM51 and its impurities
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	40 °C
Injection Volume	5 - 10 µL
Mass Spectrometry	
Ionization Mode	Positive Electrospray Ionization (ESI+)
MS/MS Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)	[M+H] ⁺ for DM51 Impurity 1 (m/z 780.4)
Product Ions (Q3)	To be determined by infusion of a reference standard
Collision Energy	Optimized for fragmentation of the precursor ion
Dwell Time	50 - 100 ms

Sample Preparation (from Drug Substance):

- Accurately weigh the DM51 drug substance.
- Dissolve in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.
- Prepare a series of calibration standards using a certified reference standard of **DM51 Impurity 1**.
- Prepare quality control (QC) samples at low, medium, and high concentrations.

- Analyze the samples, calibration standards, and QC samples by LC-MS/MS.



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Conclusion

This technical guide provides essential information regarding the IUPAC name, physicochemical properties, and analytical considerations for **DM51 Impurity 1**. As a member of the maytansinoid family, its potential impact on the quality and safety of DM51-containing therapeutics necessitates robust analytical methods for its control. The provided experimental protocols and workflow diagrams offer a solid foundation for drug development professionals to establish and validate specific methods for the routine analysis of this impurity, ensuring the final drug product meets all regulatory requirements.

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